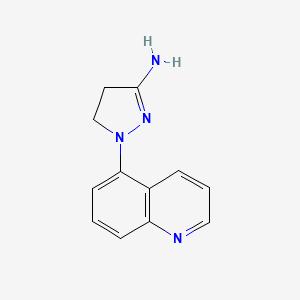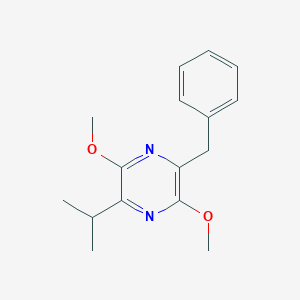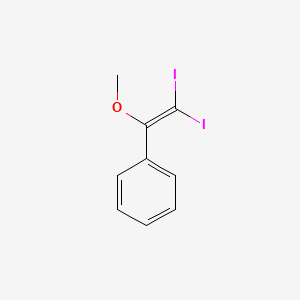
Benzene, (2,2-diiodo-1-methoxyethenyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzene, (2,2-diiodo-1-methoxyethenyl)- is an organic compound characterized by the presence of a benzene ring substituted with a 2,2-diiodo-1-methoxyethenyl group
Preparation Methods
The synthesis of Benzene, (2,2-diiodo-1-methoxyethenyl)- typically involves the iodination of a precursor compound. One common method involves the reaction of a methoxyethenylbenzene derivative with iodine in the presence of a suitable catalyst. The reaction conditions often include a solvent such as acetonitrile and a temperature range of 0-25°C. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Benzene, (2,2-diiodo-1-methoxyethenyl)- undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atoms can be substituted with other functional groups using reagents such as sodium azide or potassium thiocyanate.
Oxidation Reactions: The methoxy group can be oxidized to form aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The compound can be reduced to remove the iodine atoms, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Benzene, (2,2-diiodo-1-methoxyethenyl)- has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and as a probe to investigate biological pathways.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which Benzene, (2,2-diiodo-1-methoxyethenyl)- exerts its effects involves the interaction of the iodine atoms with molecular targets. The compound can act as an electrophile, reacting with nucleophiles in various chemical and biological systems. The methoxy group can also participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and specificity.
Comparison with Similar Compounds
Benzene, (2,2-diiodo-1-methoxyethenyl)- can be compared with other similar compounds such as:
Benzene, (2-methoxyethenyl)-: This compound lacks the iodine atoms and has different reactivity and applications.
Benzene, (1-methoxyethenyl)-: Similar to the previous compound but with a different substitution pattern on the benzene ring.
1,2-Diiodobenzene: This compound has iodine atoms directly attached to the benzene ring, resulting in different chemical properties.
Properties
CAS No. |
88131-14-0 |
|---|---|
Molecular Formula |
C9H8I2O |
Molecular Weight |
385.97 g/mol |
IUPAC Name |
(2,2-diiodo-1-methoxyethenyl)benzene |
InChI |
InChI=1S/C9H8I2O/c1-12-8(9(10)11)7-5-3-2-4-6-7/h2-6H,1H3 |
InChI Key |
GINQVCYTSCQYSA-UHFFFAOYSA-N |
Canonical SMILES |
COC(=C(I)I)C1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[4-(2-Phenylpropan-2-yl)phenoxy]propanethioamide](/img/structure/B14390373.png)
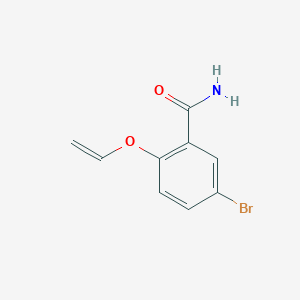
![1,3-Bis[(ethenesulfonyl)methoxy]-5,5-dimethylcyclohexa-1,3-diene](/img/structure/B14390394.png)
![2-[(3a,4,5,6,7,7a-Hexahydro-1H-4,7-methanoinden-1-yl)sulfanyl]ethan-1-ol](/img/structure/B14390397.png)
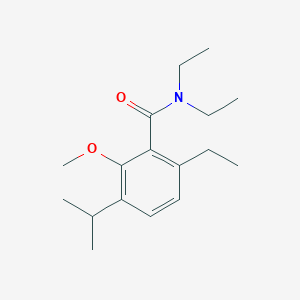
![6-{6-[4-(Hydroxymethyl)-1H-1,2,3-triazol-1-yl]pyrimidin-2(1H)-ylidene}cyclohexa-2,4-dien-1-one](/img/structure/B14390402.png)
![1-[(5-Chloropent-4-yn-1-yl)oxy]-4-[(prop-2-yn-1-yl)oxy]benzene](/img/structure/B14390410.png)
![{[(Diethylcarbamothioyl)sulfanyl]methylene}bis(phosphonic acid)](/img/structure/B14390415.png)
![2-[(6-Amino-9H-purin-9-yl)methoxy]-3-azidopropan-1-ol](/img/structure/B14390423.png)
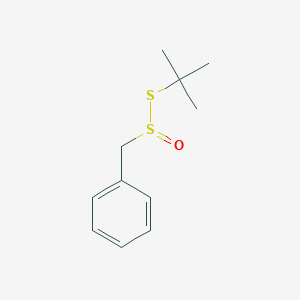
![4-[(4-methylphenyl)amino]-3-nitro-2H-chromen-2-one](/img/structure/B14390446.png)

